molecular formula C29H56N2O3 B12696522 Erucamidopropyl betaine CAS No. 224635-63-6

Erucamidopropyl betaine

Cat. No.: B12696522
CAS No.: 224635-63-6
M. Wt: 480.8 g/mol
InChI Key: GEGGDDNVHQPTCS-QXMHVHEDSA-N
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Description

Erucamidopropyl Betaine (EAB) is a zwitterionic, ultra-long-chain surfactant valued in research for its ability to form viscoelastic gels and wormlike micelles in solution . Its primary research applications are in enhanced oil recovery (EOR) and hydraulic fracturing, where it functions as a key component in clean fracturing fluids and self-diverting acid systems . These viscoelastic surfactant (VES) systems offer advantages over polymer-based fluids, including high viscosity and elasticity, low friction, automatic flow diversion, and easy flowback without damaging the formation . The mechanism of action involves self-assembly into an entangled three-dimensional network of wormlike micelles upon interaction with salts or changes in pH, which dramatically increases the fluid's viscosity and imparts sand-carrying capacity . EAB is also investigated for its interfacial properties, as it can achieve ultra-low interfacial tension with crude oil, a critical factor in improving oil displacement efficiency . Beyond oilfield research, its properties make it a subject of interest in materials science for developing viscoelastic fluids and in personal care research as a mild conditioning and thickening agent . The compound exhibits high temperature resistance (up to 110°C, and 130°C when formulated), good shear resistance, and is noted for being biodegradable and having low toxicity . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

224635-63-6

Molecular Formula

C29H56N2O3

Molecular Weight

480.8 g/mol

IUPAC Name

2-[3-[[(Z)-docos-13-enoyl]amino]propyl-dimethylazaniumyl]acetate

InChI

InChI=1S/C29H56N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-28(32)30-25-23-26-31(2,3)27-29(33)34/h11-12H,4-10,13-27H2,1-3H3,(H-,30,32,33,34)/b12-11-

InChI Key

GEGGDDNVHQPTCS-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-]

physical_description

Liquid

Origin of Product

United States

Synthetic Pathways and Purity Analysis of Erucamidopropyl Betaine

Mechanistic Studies of Amidation Reactions in Amidopropyl Betaine (B1666868) Synthesis

The first step in synthesizing erucamidopropyl betaine is the formation of an amide linkage. This is achieved through a condensation reaction between a fatty acid and an amine, in this case, erucic acid and N,N-dimethylaminopropylamine (DMAPA). researchgate.netsemanticscholar.org This reaction produces an intermediate known as an amidoamine (specifically, erucamidopropyl dimethylamine) and a water molecule. google.com The process is typically conducted at elevated temperatures, often in the range of 140-200°C, and may utilize a catalyst to improve the reaction rate. semanticscholar.orgpatsnap.com

Role of Fatty Acid Feedstocks (e.g., Erucic Acid Derivatives)

The selection of the fatty acid feedstock is crucial as it defines the hydrophobic character of the final surfactant. Erucic acid, a C22 monounsaturated fatty acid, is notable for its ultra-long hydrocarbon chain. patsnap.com This long C22 erucyl group is a key structural feature that facilitates significant van der Waals interactions between adjacent hydrocarbon tails. This strong interaction promotes ordered and tight packing at interfaces, leading to the formation of non-spherical micellar structures, such as wormlike micelles. These structures can impart high viscosity and unique viscoelastic properties to aqueous solutions, making this compound a compound of significant interest for designing complex fluids.

Condensation Reaction Kinetics and Thermodynamics

The amidation reaction is a reversible equilibrium-limited process. nih.gov To drive the reaction toward the formation of the amidoamine product, the water byproduct is typically removed, often by distillation under reduced pressure. google.compatsnap.comnih.gov This removal shifts the reaction equilibrium forward in accordance with Le Châtelier's principle.

Kinetic studies on analogous long-chain amidopropyl betaines, such as palmitamidopropyl betaine, have shown that the amidation step follows a second-order bimolecular kinetics model. researchgate.netscribd.com The reaction rate is dependent on the concentrations of both the fatty acid and the amine. The activation energy for the amidation of palmitic acid has been determined to be approximately 31.68 kJ mol⁻¹. researchgate.netscribd.com

Table 1: Typical Amidation Reaction Conditions and Kinetic Parameters (Based on Long-Chain Betaine Synthesis)

ParameterValue/ConditionSource
ReactantsErucic Acid, N,N-dimethyl propylene (B89431) diamine semanticscholar.org
Temperature140-200°C patsnap.com
Reaction Time6-10 hours patsnap.com
Molar Ratio~1.1:1 (Amine to Acid) semanticscholar.org
Kinetic ModelSecond-order bimolecular researchgate.netscribd.com
Activation Energy (Ea)~31.68 kJ mol⁻¹ (by analogy) researchgate.netscribd.com

Quaternization Reaction Mechanisms and Optimization

The second stage of the synthesis is the quaternization of the tertiary amine group of the intermediate amidoamine. mdpi.com This reaction is typically achieved by reacting the erucamidopropyl dimethylamine (B145610) intermediate with sodium chloroacetate (B1199739) in an aqueous or mixed-solvent system. patsnap.comresearchgate.net The mechanism follows an SN2 pathway, where the nucleophilic tertiary nitrogen atom attacks the electrophilic carbon of the chloroacetate, displacing the chloride ion and forming the final betaine structure. mdpi.com

Optimization of this step is critical for maximizing the yield and purity of the final product. Key parameters that are controlled include temperature, pH, and solvent system. The reaction is often carried out at temperatures between 60-90°C for 4 to 8 hours. patsnap.com Maintaining the pH in the alkaline range (8-9) by adding a base like NaOH is also a common practice. mdpi.com The use of a mixed solvent, such as a methanol-water mixture, can facilitate the reaction and improve the conversion of the tertiary amine. patsnap.comresearchgate.net

Table 2: Quaternization Reaction Optimization Parameters

ParameterOptimized ConditionPurposeSource
Temperature60-90°CIncrease reaction rate patsnap.com
Reaction Time4-8 hoursEnsure reaction completion patsnap.com
pH8-9Facilitate the reaction mdpi.com
SolventMixed solvent (e.g., methanol (B129727)/water)Improve solubility and conversion patsnap.comresearchgate.net
Molar Ratio~1.15:1 (Sodium chloroacetate to tertiary amine)Drive reaction to completion semanticscholar.org

Impurity Profiling and Mitigation Strategies in this compound Production

The production of high-purity this compound requires careful control of the reaction conditions to minimize the formation of byproducts and the presence of unreacted precursors. nih.gov

Quantification and Control of Amidoamine Byproducts

The primary byproduct of concern is the unreacted intermediate, erucamidopropyl dimethylamine, often referred to simply as amidoamine. researchgate.net Its presence in the final product is a result of an incomplete quaternization reaction. researchgate.net In commercial grades of analogous surfactants like cocamidopropyl betaine, the amidoamine content can be as high as 0.3% (3000 ppm). sci-hub.se

Mitigation strategies focus on optimizing the quaternization step to drive the reaction to completion. This includes maintaining the optimal temperature and pH, allowing for sufficient reaction time, and using a slight molar excess of the quaternizing agent, sodium chloroacetate. semanticscholar.org Post-reaction purification steps may also be employed to reduce the concentration of this impurity.

Analysis of Unreacted Precursors (e.g., Dimethylaminopropylamine)

Another potential impurity is unreacted N,N-dimethylaminopropylamine (DMAPA), one of the initial precursors. researchgate.netresearchgate.net The presence of residual DMAPA indicates an incomplete amidation reaction. Control of this impurity is achieved by ensuring the initial condensation reaction goes to completion. Strategies include using a slight molar excess of erucic acid relative to DMAPA, operating at a sufficiently high temperature (e.g., 180°C), and providing adequate reaction time (e.g., 8 hours) to ensure all the amine is consumed. semanticscholar.orggoogle.com Efficient removal of the water byproduct also helps to maximize the conversion of the starting materials. nih.gov

Table 3: Common Impurities in Amidopropyl Betaine Production

ImpurityChemical NameSourceMitigation Strategy
AmidoamineErucamidopropyl dimethylamineIncomplete quaternizationOptimize quaternization conditions (temperature, pH, time, molar ratio)
DMAPAN,N-dimethylaminopropylamineIncomplete amidationOptimize amidation conditions (temperature, time, molar ratio, water removal)

Green Chemistry Approaches in this compound Synthesis

The growing demand for sustainable and environmentally friendly products has spurred research into greener synthetic methods for specialty chemicals like this compound. researchgate.net These approaches aim to minimize the environmental footprint of the manufacturing process by adhering to the twelve principles of green chemistry, which include waste prevention, use of renewable feedstocks, and designing safer chemicals and processes.

A significant aspect of the green profile of this compound lies in its derivation from erucic acid, a fatty acid that can be sourced from renewable plant-based oils. nih.govresearcher.lifersc.orgyork.ac.uk This positions it as a more sustainable alternative to surfactants derived from petrochemical sources. The conventional synthesis of this compound is a two-step process. The first step involves the condensation reaction of erucic acid with N,N-dimethyl-1,3-propanediamine to form the intermediate, N-(3-dimethylaminopropyl)erucamide. patsnap.comsemanticscholar.org This is followed by a quaternization reaction with sodium chloroacetate to yield the final this compound product. patsnap.comsemanticscholar.org

Several green chemistry strategies are being investigated to improve the sustainability of this process:

Increased Use of Renewable Feedstocks: The primary feedstock, erucic acid, is derived from renewable sources such as rapeseed oil. x-mol.net Ongoing research focuses on optimizing the cultivation and extraction of high-erucic acid oils to ensure a sustainable and consistent supply chain.

Enzymatic and Chemo-enzymatic Synthesis: A promising green alternative to traditional chemical synthesis is the use of enzymes as catalysts. Lipases, for instance, have been successfully employed in the synthesis of the erucamide (B86657) intermediate from erucic acid. researchgate.net This biocatalytic approach offers several advantages, including milder reaction conditions, high selectivity, and reduced byproduct formation. mdpi.com Research is exploring the development of robust and recyclable enzyme systems to make this process economically viable on an industrial scale. A chemo-enzymatic approach, combining enzymatic synthesis of the intermediate with a subsequent chemical quaternization step, is also a viable strategy. researchgate.net

Alternative and Greener Solvent Systems: The quaternization step in the conventional synthesis of this compound often utilizes a mixture of methanol and water. researchgate.net While water is an environmentally benign solvent, methanol poses some health and safety concerns. Researchers are exploring the use of greener solvent alternatives, such as bio-based solvents or deep eutectic solvents, to replace traditional organic solvents. mdpi.comrsc.orgrsc.orgnih.govresearchgate.net Solvent-free reaction conditions are also being investigated to further minimize the environmental impact. rsc.orgresearchgate.net

The Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of the desired product, is another important green metric. chembam.com By minimizing byproducts and solvent waste, green synthesis approaches aim to significantly reduce the E-factor of this compound production. rsc.org

Detailed Research Findings:

Current research in the green synthesis of this compound is focused on optimizing reaction conditions to maximize yield and purity while minimizing environmental impact. For the conventional synthesis, studies have investigated the optimal temperature, reaction time, and molar ratios of reactants. semanticscholar.orgresearchgate.net For example, one study found that the optimal conditions for the amidation reaction were a temperature of 180°C for 8 hours, with a specific molar ratio of N,N-dimethyl propylene diamine to erucic acid. semanticscholar.orgresearchgate.net

In the realm of enzymatic synthesis, research has demonstrated the feasibility of using lipases for the amidation of erucic acid. While specific studies on the complete enzymatic synthesis of this compound are limited, the successful enzymatic synthesis of the erucamide intermediate paves the way for a fully biocatalytic route.

Interactive Data Tables:

Table 1: Comparison of Conventional and Potential Green Synthesis Parameters for this compound

ParameterConventional SynthesisPotential Green Synthesis Approaches
Catalyst Typically thermal, may use catalysts like potassium hydroxide (B78521) or sodium hydroxide patsnap.comLipases or other biocatalysts researchgate.net
Solvent Methanol/Water mixture for quaternization researchgate.netBio-based solvents, deep eutectic solvents, solvent-free conditions mdpi.comrsc.orgnih.govresearchgate.net
Byproducts Water, Sodium Chloride patsnap.comPrimarily water (in enzymatic amidation)
Atom Economy Moderate (due to NaCl byproduct)Potentially higher
E-Factor HigherPotentially lower

Table 2: Key Research Findings on this compound Synthesis Optimization

Study FocusKey FindingsReference
Optimization of Conventional SynthesisOptimal amidation at 180°C for 8 hours; optimal quaternization at 90°C for 8 hours. semanticscholar.orgresearchgate.net
Alternative Synthesis MethodOne-pot synthesis of a similar long-chain betaine has been reported. researchgate.net
Patent on SynthesisDescribes a method to increase the conversion rate of erucic acid and reduce by-products. patsnap.com

Self Assembly and Supramolecular Structures of Erucamidopropyl Betaine Systems

Micellar Formation and Morphological Transitions

The molecular architecture of erucamidopropyl betaine (B1666868), characterized by a long C22 alkyl tail, plays a pivotal role in its self-assembly into micelles. These structures are not static and can undergo significant morphological changes in response to various stimuli.

Erucamidopropyl betaine, and specifically its variant erucyl dimethyl amidopropyl betaine (EDAB), is known to form long, flexible, cylindrical aggregates known as wormlike micelles in aqueous solutions. umd.eduacs.orgbohrium.comresearchgate.netnih.gov These micelles can become entangled, creating a transient network that imparts viscoelastic properties to the solution, even at low surfactant concentrations and without the need for salt or other additives. umd.edu The formation of these highly viscoelastic fluids is a direct consequence of the surfactant's long C22 tail. umd.edu

The presence and characteristics of these wormlike micelles have been confirmed through various experimental techniques:

Rheological Measurements: The viscoelastic behavior of this compound solutions is a classic indicator of the presence of wormlike micelles. umd.edu These solutions exhibit a finite relaxation time, which is a hallmark of the dynamic nature of these structures, where micelles continuously break and reform. umd.edu

Small-Angle Neutron Scattering (SANS): SANS is a powerful technique used to probe the structure of micelles at the nanoscale. Studies on erucyl amidopropyl betaine (EAPB) have utilized SANS to characterize the morphology of the aggregates formed. acs.orgresearchgate.net

Cryo-Transmission Electron Microscopy (cryo-TEM): This imaging technique allows for the direct visualization of the micellar structures. Cryo-TEM has been employed to confirm the presence of long, entangled wormlike micelles in aqueous solutions of EDAB. umd.edu

The zwitterionic nature of this compound contributes to a self-screening effect that facilitates the formation of wormlike micelles without the addition of salt. researchgate.net

Surfactant micelles can transition from spherical to rod-like or wormlike structures, a process driven by changes in the packing of the surfactant molecules. acs.org This transition is influenced by factors such as surfactant concentration, the presence of co-surfactants, and temperature. In mixed surfactant systems, such as those containing this compound and an anionic surfactant, the sphere-to-rod transition can be induced at significantly lower total surfactant concentrations than for the individual components. acs.orgresearchgate.net

This transition is often accompanied by a sharp increase in the viscosity of the solution due to the formation and entanglement of the elongated micelles. acs.orgresearchgate.net The mechanism involves a shift in the preferred curvature of the micelle surface. Strong attractive interactions between the headgroups of the different surfactants can decrease the average area per molecule, favoring a cylindrical geometry over a spherical one. acs.org This transition can be a slow kinetic process, proceeding through intermediate stages of agglomerated spherical micelles and rodlike micelles before forming long, entangled wormlike structures. nih.gov

The length of the hydrophobic alkyl chain is a critical determinant of a surfactant's micellization behavior. A longer alkyl chain generally leads to:

Lower Critical Micelle Concentration (CMC): Surfactants with longer alkyl chains have a greater tendency to self-assemble into micelles to minimize the unfavorable contact between the hydrophobic tail and water. researchgate.net This results in a lower concentration of surfactant needed to initiate micelle formation.

Promotion of Wormlike Micelle Formation: The strong hydrophobic interactions provided by long alkyl chains, such as the C22 tail of this compound, are crucial for the formation of extended structures like wormlike micelles. researchgate.net

The table below summarizes the general effect of increasing alkyl chain length on key micellization parameters.

Micellization ParameterInfluence of Increasing Alkyl Chain Length
Critical Micelle Concentration (CMC)Decreases
Tendency to form micellesIncreases
Standard Free Energy of MicellizationBecomes more negative
Micelle Aggregation NumberGenerally increases

This table presents a generalized trend for homologous series of surfactants.

Interactions with Co-Surfactants and Polymers

The self-assembly behavior of this compound is significantly modified when it is part of a mixed system containing other surfactants or polymers. These interactions can be synergistic, leading to enhanced properties and the formation of novel supramolecular structures.

Synergism in mixed surfactant systems refers to the phenomenon where the properties of the mixture are superior to those of the individual components. For instance, the critical micelle concentration (CMC) of a mixture of an anionic and a zwitterionic surfactant is often lower than the CMC of either surfactant alone. hep.com.cn This is due to favorable interactions between the different surfactant molecules, which promotes their aggregation.

In systems containing this compound and other surfactants, synergistic interactions can lead to the formation of wormlike micelles under conditions where the individual surfactants would not form such structures. hep.com.cnresearchgate.net These synergistic effects are also observed in the enhanced surface activity of the mixed systems. hep.com.cn The formation of a variety of self-assembled structures, including spheres, ellipsoids, lamellae, and vesicles, can be achieved by blending this compound with other surfactants. acs.orgbohrium.comnih.gov

The interaction between the zwitterionic this compound and anionic surfactants is of particular interest due to the strong electrostatic attraction between their oppositely charged headgroup moieties. acs.orgresearchgate.net This attraction plays a decisive role in the synergistic behavior observed in these mixed systems. semanticscholar.orgtandfonline.com

Sodium Dodecyl Sulfate (B86663) (SDS): When mixed with SDS, betaine surfactants exhibit a significant synergistic effect. acs.orgresearchgate.net The strong electrostatic attraction between the positively charged quaternary ammonium (B1175870) group of the betaine and the negatively charged sulfate group of SDS leads to a more compact packing of the surfactant molecules at the micelle surface. acs.orgresearchgate.net This facilitates the transition from spherical to wormlike micelles at remarkably low total surfactant concentrations. acs.orgresearchgate.net

Alpha Olefin Sulfonate (AOS): Similar synergistic interactions are observed in mixtures of cocamidopropyl betaine (a related betaine surfactant) and alpha-olefin sodium sulfonate (AOS). semanticscholar.orgtandfonline.com These mixtures can form viscoelastic wormlike micelles, with the electrostatic interaction being a key factor driving their formation. semanticscholar.orgtandfonline.com

The table below provides a comparative overview of the interactions of this compound with different types of co-surfactants.

Co-surfactant TypeNature of InteractionResulting Micellar Behavior
Anionic Surfactants (e.g., SDS, AOS)Strong electrostatic attraction between headgroups.Significant synergistic effects, promotion of wormlike micelle formation at low concentrations.
Other SurfactantsCan lead to the formation of diverse structures (spheres, ellipsoids, lamellae, vesicles).Depends on the specific molecular structures of the surfactants involved.

Modulation of Micellar Structure by Nonionic and Cationic Additives

The self-assembled structures of this compound (EAPB) in aqueous solutions can be significantly influenced by the introduction of other surface-active agents, including nonionic and cationic surfactants. The mixing of surfactants can lead to synergistic interactions, resulting in the formation of a diverse array of supramolecular structures such as spheres, ellipsoids, lamellae, and vesicles. nih.gov This modulation is driven by changes in the effective headgroup area, charge screening, and packing parameters of the constituent molecules.

When EAPB is mixed with other surfactants, the resulting aggregation behavior is highly dependent on the molecular structure of the additive and the molar ratio of the components. For instance, the interaction between zwitterionic betaines and anionic surfactants is known to create robust wormlike micellar networks, leading to high viscoelasticity. While specific studies on EAPB with various nonionic and cationic additives are detailed, broader research on similar betaine systems provides insight. For example, mixing cocamidopropyl betaine (CAPB) with anionic surfactants like sodium dodecyl sulfate (SDS) or sodium dodecylbenzene (B1670861) sulfonate (SDBS) can promote the transition from spherical to rod-like or wormlike micelles at lower total surfactant concentrations than either component alone. acs.org

The addition of nonionic surfactants can also alter micellar morphology. Nonionic surfactants with smaller headgroups tend to decrease the curvature of the aggregates, potentially transforming spherical or cylindrical micelles into bilayer or mesh-like structures. nih.gov Conversely, those with bulkier headgroups may favor the formation of globular aggregates. nih.gov The interaction is primarily driven by the hydrophobic association between the alkyl chains of the surfactants. nih.gov

Cationic additives can interact with the negatively charged carboxylate group of the betaine, reducing electrostatic repulsion between headgroups and promoting the growth of micelles. This effect is analogous to the role of counterions in promoting micellar growth in ionic surfactant systems. The specific molecular structure of the cationic additive, including chain length and headgroup size, will dictate the extent of interaction and the resulting micellar morphology.

Betaine SurfactantCo-Surfactant/AdditiveObserved Effect on Micellar Structure
This compound (EAPB)Various SurfactantsFormation of diverse structures including spheres, ellipsoids, lamellae, and vesicles. nih.gov
Cocamidopropyl Betaine (CAPB)Sodium Dodecyl Sulfate (SDS) (Anionic)Synergistic sphere-to-rod micelle transition at low total surfactant concentrations. acs.org
Cocamidopropyl Betaine (CAPB)Sodium Lauroyl Sarcosinate (Anionic)Formation of strong wormlike micelle structures.
Erucamide (B86657) Propyl Betaine (EAPB)Oleic Acid Amide Propyl Betaine (OAPB) (Zwitterionic)Synergistic effect resulting in a stable, viscous gel.

Polymer-Surfactant Association Behavior and Network Formation

The interaction between this compound and polymers, particularly hydrophobically modified associating polymers (HAPs), is of significant interest for controlling the rheology of complex fluids. Due to its zwitterionic nature and long hydrophobic erucyl tail, EAPB can engage in both electrostatic and hydrophobic interactions with polymer chains. These interactions can lead to the formation of complex three-dimensional networks, significantly altering the solution's viscosity and viscoelastic properties.

The nature of the interaction depends on the concentrations of both the surfactant and the polymer. At low concentrations, long-chain betaine surfactants like EAPB may initially cause a decrease in the viscosity of a polymer solution. researchgate.netconsensus.app However, as the surfactant concentration increases and surpasses its critical micelle concentration (CMC), EAPB can form wormlike micelles. researchgate.net These elongated micelles can act as junction points, bridging multiple polymer chains through hydrophobic associations. researchgate.net This bridging effect promotes intermolecular association, leading to the formation of a robust polymer-surfactant network and a substantial increase in solution viscosity. researchgate.net

The efficiency of this network formation is related to the length of the surfactant's hydrophobic chain. Longer chains, such as the C22 erucyl group in EAPB, are more effective at promoting intermolecular association and viscosity enhancement compared to shorter-chain betaines. cup.edu.cnnih.gov The interaction model suggests a transition from intramolecular association within a single polymer coil to intermolecular association between different polymer chains, facilitated by the surfactant micelles.

Studies on similar systems involving betaine-type polymers and cationic surfactants have shown that physical cross-linking can occur through a combination of micellar interactions and electrostatic forces, resulting in the formation of self-assembling acid systems. nih.gov

SystemInteraction MechanismResulting Network/Behavior
Long-Chain Betaine Surfactant (e.g., EAPB) + Associating Polymer (Low Surfactant Conc.)Electrostatic shielding effect.Detrimental to the viscosity of the polymer solution. researchgate.net
Long-Chain Betaine Surfactant (e.g., EAPB) + Associating Polymer (High Surfactant Conc.)Wormlike micelles act as bridges promoting intermolecular association.Augmentation of viscosity and formation of a 3D association network. researchgate.netcup.edu.cn
Betaine-type Hydrophobic Association Polymer (PASD) + Cationic Surfactant (STAC)Micellar interaction and electrostatic interaction.Formation of a physically cross-linked self-assembly acid. nih.gov

Environmental and Electrolytic Influences on Self-Assembly

Effects of Salinity and Divalent Ions on Micellar Stability

The presence of electrolytes can significantly influence the self-assembly and stability of this compound micelles. Simple salts, such as sodium chloride (NaCl), have been observed to have a minimal effect on the local structure of EAPB wormlike micelles. nih.govresearchgate.net However, on a larger length scale, the addition of these salts can induce the formation of fractal networks. nih.gov This is attributed to the screening of electrostatic interactions between the zwitterionic headgroups, which, although net neutral, still possess localized charges.

The impact of salts, particularly those containing divalent cations (e.g., Ca²⁺, Mg²⁺), on micellar structures is a key area of investigation. In mixed surfactant systems containing zwitterionic and anionic components, the type and concentration of cations strongly influence micellar morphology and solution rheology. acs.orgnih.gov Increasing the concentration of cations like Na⁺, Ca²⁺, and Mg²⁺ in a cocamidopropyl betaine (CAPB)/sodium dodecylbenzenesulfonate (SDBS) mixture leads to distinct peaks in zero-shear viscosity. acs.orgnih.gov This phenomenon is linked to structural transitions of the micellar assemblies, evolving from entangled wormlike micelles to branched wormlike micelles and eventually to bilayer structures like vesicles as the salt concentration increases. nih.govresearchgate.net

The effectiveness of different cations in promoting these transitions often follows the Hofmeister series, with ions having a higher charge density (like Mg²⁺) being more efficient at lower concentrations. nih.gov The differing affinities of cations for the carboxylate group of the betaine and the partial dehydration of the micelles contribute to these effects. nih.gov Divalent ions can more effectively screen the electrostatic repulsion between charged headgroups, thereby reducing the effective headgroup area and promoting the growth of micelles into larger, more complex structures.

Temperature-Dependent Structural Evolution of Micellar Systems

Temperature is a critical parameter that affects the thermodynamics of micellization and can induce structural transitions in surfactant systems. For this compound, its ultra-long hydrophobic chain suggests that its aggregation behavior would be sensitive to temperature changes, which influence hydrophobic interactions and surfactant solubility. While specific detailed studies on the temperature-dependent evolution of EAPB micellar systems are not extensively available in the provided context, general principles for zwitterionic and nonionic surfactants can be applied.

Typically, for many nonionic and zwitterionic surfactants, an increase in temperature strengthens the hydrophobic effect, which favors micellization and can lead to a decrease in the critical micelle concentration (CMC). researchgate.net Temperature can also affect the shape and size of the micelles. For systems that form wormlike micelles, an increase in temperature can either promote the growth of the micelles, leading to higher viscosity, or cause them to shorten or break, resulting in a decrease in viscosity. This behavior depends on the specific thermodynamics of the system, including the enthalpy and entropy of micellization.

Furthermore, some surfactant solutions exhibit a cloud point, which is the temperature at which the solution phase separates into two phases, often a surfactant-rich phase and a dilute aqueous phase. This phenomenon is common for nonionic surfactants and can also be observed in zwitterionic systems. As the temperature approaches the cloud point, there can be an abrupt increase in the heat capacity of the solution, which may reflect changes in the monomer concentration accompanying the phase separation. nih.gov

pH-Responsive Micellar Behavior and Charge Modulation

This compound is a zwitterionic surfactant, meaning its molecule contains both a cationic quaternary ammonium group and an anionic carboxylate group. This dual-charge characteristic makes its properties, particularly its headgroup charge, highly dependent on the pH of the aqueous solution. This pH-responsiveness allows for the modulation of its self-assembly and micellar behavior.

At neutral pH, the carboxylate group is deprotonated (-COO⁻) and the quaternary ammonium group is permanently cationic (N⁺), resulting in a net neutral, zwitterionic headgroup. In this state, weak electrostatic repulsions between headgroups, combined with the strong hydrophobic interactions of the long erucyl tail, promote the formation of non-spherical structures like wormlike micelles even without added salt. researchgate.net

Conversely, at high pH (alkaline conditions), the carboxylate group remains deprotonated, and the molecule retains its zwitterionic character. Therefore, significant changes in micellar structure are less expected at high pH compared to the transition observed under acidic conditions. The ability to control micellar structure and solution rheology through pH adjustments makes EAPB a candidate for applications requiring stimuli-responsive fluid properties.

Interfacial Science and Adsorption Phenomena of Erucamidopropyl Betaine

Surface and Interfacial Tension Reduction Mechanisms

The primary function of a surfactant like Erucamidopropyl betaine (B1666868) is to reduce the free energy at interfaces, such as the air-water or oil-water interface. This is achieved through the spontaneous adsorption of its amphiphilic molecules. biolinscientific.com The hydrophobic erucyl tail orients away from the aqueous phase (into the air or oil), while the hydrophilic betaine headgroup remains in the water. biolinscientific.comnjchm.com This molecular arrangement disrupts the cohesive forces between water molecules at the surface, leading to a reduction in surface or interfacial tension. biolinscientific.comnjchm.com

The process by which surfactant molecules migrate from the bulk solution to an interface is governed by adsorption kinetics. This process generally involves two main steps: the diffusion of surfactant monomers from the bulk phase to the subsurface region, followed by the adsorption of these molecules from the subsurface onto the interface itself. bibliotekanauki.pl The rate can be influenced by an activation energy barrier, which may arise from steric hindrance or electrostatic repulsion at an already crowded interface. bibliotekanauki.pl

The efficiency of a surfactant is often indicated by its critical micelle concentration (CMC), the concentration at which the interface becomes saturated and molecules begin to form aggregates (micelles) in the bulk solution. mdpi.com For a system containing Erucamidopropyl betaine, the CMC was determined to be approximately 0.042 wt%. mdpi.com Below this concentration, the surface tension decreases rapidly with increasing surfactant concentration; above the CMC, the surface tension remains relatively constant. mdpi.com

In some systems involving betaine surfactants, a transient minimum in dynamic interfacial tension can be observed before reaching a stable equilibrium value. rsc.org This phenomenon is attributed to the complex interactions and rearrangements of surfactant molecules as they adsorb at the interface. rsc.org The time required to reach this minimum tension is dependent on both the surfactant's molecular structure and its concentration. rsc.org

Surface Properties of a Viscoelastic Surfactant Gel Containing this compound mdpi.com
ParameterValue
Critical Micelle Concentration (CMC)0.042 wt%
Surface Tension BehaviorDecreases rapidly below CMC, remains constant above CMC

This compound, like other betaines, often exhibits enhanced performance when mixed with other types of surfactants, particularly anionic surfactants. This phenomenon, known as synergism, results in the mixture having superior properties compared to the individual components. mdpi.comresearchgate.net

The primary driving force for this synergy is the electrostatic attraction between the positively charged quaternary ammonium (B1175870) group of the betaine and the negatively charged headgroup of the anionic surfactant (e.g., sulfates, sulfonates, or glycinates). tandfonline.comresearchgate.net This strong interaction leads to the formation of mixed micelles and more densely packed adsorption films at interfaces. mdpi.comtandfonline.com Studies on the closely related cocamidopropyl betaine (CAPB) mixed with sodium cocoyl glycinate (B8599266) (SCG) showed that the interaction in the mixed system is stronger than in the individual surfactant solutions. mdpi.com Similarly, mixing CAPB with α-olefin sodium sulfonate (AOS) results in the formation of viscoelastic worm-like micelles due to these strong electrostatic interactions. tandfonline.com

These synergistic interactions can significantly lower the CMC of the mixed system and increase its effectiveness at reducing surface and interfacial tension. mdpi.commdpi.com

Synergistic Parameters for a Mixed Surfactant System (SCG/CAPB) mdpi.com
ParameterObservationReason
Interaction StrengthStronger than individual surfactantsElectrostatic attraction between anionic (SCG) and zwitterionic (CAPB) headgroups
CMC of MixtureSignificantly reduced compared to individual componentsFavorable energetics of mixed micelle formation
Surface PropertiesSuperior performance in lowering surface tensionDenser packing in the mixed monolayer at the interface

The effectiveness of a surfactant film at an interface is highly dependent on how tightly its molecules can pack together. A denser, more compact film creates a more effective barrier and leads to a greater reduction in interfacial tension. ulisboa.pt The long, linear erucyl (C22) chain of this compound facilitates significant van der Waals interactions between adjacent hydrocarbon tails, promoting ordered and tight packing.

In mixed surfactant systems, the electrostatic attraction between the betaine's cationic center and an anionic surfactant's headgroup neutralizes charge repulsion. researchgate.net This allows the molecules to pack much more closely together at the air-water or oil-water interface, increasing the film's density and mechanical strength. researchgate.netcup.edu.cn Molecular simulations of similar betaine/anionic systems have shown that the betaine relaxes the repulsion between the anionic headgroups, forming denser electrostatic structures at the interface. researchgate.net This enhanced packing is crucial for creating stable foams and emulsions. cup.edu.cn The ability of betaines to form such compact interfacial films is a key factor in their functionality. researchgate.net

Adsorption Behavior at Solid-Liquid Interfaces

The interaction of this compound with solid surfaces is critical for applications such as mineral processing, corrosion inhibition, and surface modification of textiles and polymers. The nature of this adsorption depends on the surface chemistry of the solid and the solution conditions (e.g., pH and salinity).

While specific studies on this compound are limited, research on the analogous Cocamidopropyl betaine (CAPB) provides insight into the adsorption mechanism on metals like aluminum. CAPB has been shown to be an effective corrosion inhibitor for aluminum in alkaline solutions. abechem.comabechem.comresearchgate.net

The mechanism involves the adsorption of the surfactant molecules onto the aluminum surface, forming a protective layer that acts as a physical barrier to the corrosive environment. abechem.comabechem.com This adsorption process is described as a combination of physisorption (physical adsorption) and chemisorption (chemical adsorption), and it follows the Langmuir adsorption isotherm. abechem.comresearchgate.net

Physisorption: This involves electrostatic interactions between the charged functional groups of the betaine molecule and the charged metal surface.

Chemisorption: This involves the formation of coordinate bonds between the lone pair electrons of oxygen and nitrogen atoms in the CAPB molecule and the vacant d-orbitals of the aluminum atoms.

Corrosion Inhibition of Aluminum by Cocamidopropyl Betaine (CAPB) in 1 M KOH abechem.comresearchgate.net
ParameterFinding
Inhibition MechanismActs as a cathodic inhibitor
Adsorption TypeMixed physisorption and chemisorption
Adsorption IsothermFollows Langmuir isotherm
Maximum Inhibition Efficiency84.73% at optimal concentration

This compound's ability to interact with polymers and cellulosic materials is relevant in personal care formulations, textiles, and paper processing.

Interaction with Polymers: The interaction is strongly dependent on pH and the charge of the polymer. Studies on CAPB show it can electrostatically associate with anionic polymers like polyacrylic acid (PAA). puc-rio.brresearchgate.net This association occurs at a low pH (below ~4), where the carboxyl group of the betaine is protonated, giving the molecule a net positive charge and allowing it to behave as a cationic surfactant. puc-rio.brphyschemres.org This leads to binding with the negatively charged polyanion. If the polymer chains are long enough, they can bridge the surfactant micelles, potentially leading to phase separation. puc-rio.br CAPB has also been shown to interact with cationic polymers and can be blended with polymers like polyvinyl alcohol (PVA) and chitosan (B1678972) to modify the mechanical properties of films, making them more flexible. bibliotekanauki.pl

Interaction with Cellulosic Substrates: Cellulose (B213188) and its derivatives, like carboxymethylcellulose (NaCMC), are common in many formulations. physchemres.org Due to its zwitterionic nature, betaines can have favorable interactions with cellulosic matrices. Research on CAPB and NaCMC confirmed an associative interaction driven by ionic binding and hydrophobic forces. physchemres.org In studies involving office paper, CAPB was observed to form chemical bonds with starch molecules, which act as binders in the paper's cellulose network. woodresearch.sk This interaction demonstrates the surfactant's ability to adsorb onto and modify the properties of cellulosic and polysaccharide-based materials.

Dynamic Interfacial Phenomena and Stability Studies

Foam and Emulsion Stability

This compound and structurally similar compounds like Cocamidopropyl Betaine (CAPB) are widely recognized as effective foam boosters and stabilizers. acs.orglevel7chemical.comdchemie.com.my They are frequently used to improve the foamability and foam stability in various formulations. acs.org When mixed with anionic surfactants, such as Alpha Olefin Sulfonates (AOS), betaines can create strong interactions that lead to synergistic improvements in foam generation and stability. cup.edu.cn The boosting effect is partly attributed to a reduction in the dynamic surface tension of the mixed surfactant solution, which facilitates the expansion of the solution's surface and leads to better foamability. cup.edu.cn

In the presence of oils, which typically act as foam-destroying agents (antifoams), betaines have been shown to significantly enhance foam stability. acs.org Studies on systems containing anionic surfactants and silicone oil demonstrated that the addition of a betaine could lead to complete foam stabilization. acs.org The primary mechanism for this foam-boosting effect is the betaine's ability to increase the energy barrier that prevents oil droplets from entering and rupturing the thin liquid films (lamellae) between bubbles. acs.orgresearchgate.net

The stabilizing action of these betaines extends to emulsions and colloidal suspensions. In studies involving the preparation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), Cocamidopropyl Betaine was used as a "green" surfactant to create stable lipid-based nanocarriers. nih.govmdpi.com The stability of these systems is evaluated by monitoring parameters such as particle size (hydrodynamic diameter) and polydispersity index (PdI) over time. nih.govmdpi.com Formulations have been shown to remain stable for extended periods, highlighting the surfactant's efficacy in preventing particle aggregation and maintaining a homogenous dispersion. mdpi.com For instance, NLCs stabilized with Cocamidopropyl Betaine exhibited excellent homogeneity and were stable for at least 50 days. mdpi.com The compound is also used as an asphalt (B605645) emulsifier, where it produces stable emulsions with good surface adhesion. pcc.eu

Research Findings and Stability Data

Detailed studies have quantified the stabilizing effects of Cocamidopropyl Betaine on lipid nanocarriers. The research involved preparing NLCs with varying concentrations of surfactant and a lipid matrix composed of cetyl palmitate and liquid oil. The colloidal stability was assessed by measuring changes in hydrodynamic diameter and polydispersity index (PdI) over 50 days.

The results showed that NLCs stabilized by Cocamidopropyl Betaine had initial particle sizes ranging from approximately 170 to 320 nm. mdpi.com These formulations were characterized by a low Polydispersity Index (PdI < 0.3), indicating good homogeneity. mdpi.com Crucially, the changes in particle size and PdI were not significant after 50 days of storage, confirming the long-term stability of the formulations. mdpi.com The data also suggest that using Cocamidopropyl Betaine as a stabilizer can result in a lower zeta potential (between -20 and -30 mV), which may contribute to better formulation stability. mdpi.com

Table 1: Stability Data of Nanostructured Lipid Carriers (NLCs) Stabilized with Cocamidopropyl Betaine (3% w/v) This table presents data on the hydrodynamic diameter (Z-Ave) and Polydispersity Index (PdI) of NLCs with a lipid phase containing varying ratios of Cetyl Palmitate (solid lipid) to liquid oil, measured on the day of preparation and after 50 days.

Formulation (Solid:Liquid Lipid Ratio)ParameterDay 0Day 50
9:1 Z-Ave (nm)315320
PdI0.280.29
8:2 Z-Ave (nm)240245
PdI0.250.26
7:3 Z-Ave (nm)175180
PdI0.220.23

Source: Adapted from research on nanostructured lipid carriers stabilized by natural-origin betaine surfactants. mdpi.com

Dynamic Interfacial Tension

The dynamic interfacial properties of betaine surfactants are fundamental to their function in applications like enhanced oil recovery. Studies show that these surfactants can lower the interfacial tension (IFT) between oil and water, sometimes to ultra-low levels. rsc.orgresearchgate.net The time required to reach the minimum dynamic interfacial tension is dependent on factors such as the surfactant's specific molecular structure and its concentration in the solution. rsc.org In synergistic systems with other surfactants, such as sodium lauroyl sarcosinate, Cocamidopropyl Betaine has been shown to form wormlike micelles, leading to superior surface activity compared to the individual components. hep.com.cn This interaction at the interface is crucial for creating stable and effective multiphase systems. hep.com.cntaylorandfrancis.com

Rheological Behavior of Erucamidopropyl Betaine Formulations

Viscoelastic Properties of Wormlike Micellar Fluids

Erucamidopropyl betaine (B1666868), a surfactant with a long 22-carbon tail, readily forms highly viscoelastic fluids in water, even at low concentrations and without the need for salt or other additives. acs.org This behavior is attributed to the self-assembly of the surfactant molecules into extremely long, flexible, cylindrical aggregates known as wormlike micelles. acs.orgacs.org These micelles entangle to form a transient network, imparting significant viscoelastic properties to the solution. acs.org

The rheological nature of these fluids is notably dependent on temperature. For instance, a 50 mM aqueous solution of erucyl dimethyl amidopropyl betaine (EDAB) behaves like an elastic gel at approximately 25°C, characterized by an apparently infinite relaxation time and viscosity. acs.org However, upon heating to around 60°C, the system transitions to a viscoelastic solution. In this state, it exhibits a finite zero-shear viscosity and relaxation time, with its rheological response closely approaching that of a Maxwell fluid. acs.orgacs.org This temperature-induced transition from a gel-like to a viscoelastic state is thought to be caused by a decrease in the micellar breaking time at higher temperatures. acs.org Cryo-transmission electron microscopy (cryo-TEM) and small-angle neutron scattering (SANS) have confirmed the presence of these giant wormlike micellar structures. acs.org Similarly, other long-chain betaines like oleyl amidopropyl betaine (OAPB) also form wormlike micelles with pronounced viscoelastic characteristics, even in the absence of salts. researchgate.net

Influence of Additives on Rheological Profiles

The rheological properties of erucamidopropyl betaine solutions can be precisely controlled through the introduction of various additives, including oils, salts, and other small molecules.

Formulations based on this compound wormlike micelles are exceptionally responsive to the presence of hydrocarbons. acs.org The introduction of even minute quantities of hydrocarbon oil can lead to a dramatic reduction in viscosity. Research shows that as little as 0.1% hydrocarbon oil can disrupt the micellar network of an erucyl amidopropyl betaine (EAPB) fluid, causing the zero-shear viscosity to decrease by approximately 100-fold. acs.org

This viscosity reduction occurs because the hydrocarbon molecules are solubilized within the hydrophobic core of the micelles. rsc.org This process disrupts the cylindrical micellar structure, breaking down the long, entangled wormlike micelles into shorter cylinders or even spherical micelles, which are less effective at building viscosity. rsc.orgmdpi.com In applications such as hydraulic fracturing fluids, this property is advantageous; upon contact with crude oil in a reservoir, the viscosity of the betaine-based gel breaks, facilitating flowback. mdpi.com For example, a gelled fluid's viscosity can drop to less than 5 mPa·s at 60°C within an hour of contact with 6.0% crude oil. mdpi.comresearchgate.net

The effect of oil on viscosity can be complex, sometimes showing distinct regimes based on oil concentration. Studies on a related sulfobetaine (B10348) system with n-decane identified three regimes: a high viscosity regime at very low oil concentrations, a transition regime with a sharp viscosity drop, and a low viscosity regime where microemulsions form. rsc.org

Click to view a table summarizing the effect of crude oil on the viscosity of a betaine-based fracturing fluid.

AdditiveConcentrationTemperatureTimeResulting ViscositySource
Crude Oil6.0%60 °C1 hour<5 mPa·s mdpi.comresearchgate.net

The addition of simple inorganic salts and small organic molecules can significantly alter the rheology of betaine surfactant solutions. Simple salts, such as potassium chloride (KCl) or sodium chloride (NaCl), can increase the viscosity and improve the temperature resistance of this compound solutions. mdpi.comresearchgate.net This is often described by a "salt curve," where viscosity first increases with salt concentration to a maximum before decreasing. nih.gov The salt ions are believed to screen the electrostatic repulsion between the surfactant headgroups, promoting the growth of micelles. nih.gov However, in some EAPB systems, simple salts were found to have little effect on the local micellar structure but instead promoted the formation of larger-scale fractal networks. acs.org

A significant enhancement in viscosity is often observed when this compound or its analogues are mixed with other types of surfactants, a phenomenon known as synergy. The mixing of cocamidopropyl betaine (CAPB) with anionic surfactants like sulfonated methyl esters (SME) or sodium lauryl ether sulfate (B86663) (SLES) results in a substantial increase in viscosity, which is often greater than the viscosity of the individual components. nih.govatamankimya.com

This synergistic thickening is due to favorable interactions between the different surfactant headgroups, which reduce the effective headgroup area and promote the transition from spherical to wormlike micelles at lower total surfactant concentrations. acs.org For example, mixing CAPB with the anionic surfactant sodium dodecylbenzene (B1670861) sulfonate (SDBS) or sodium lauroyl sarcosinate creates robust wormlike micellar networks with high viscoelasticity. hep.com.cnbibliotekanauki.pl The rheological properties of these mixed systems are highly dependent on the molar ratio of the surfactants. bibliotekanauki.pl Even mixing two different betaine surfactants, such as erucamide (B86657) propyl betaine (EAPB) and oleic acid amide propyl betaine (OAPB), can produce a synergistic effect, resulting in a stable, viscous gel. mdpi.comresearchgate.net In some ternary systems, such as alkyl ethoxysulfate (AES)/CAPB/water, a small adjustment in the proportion of CAPB can cause a dramatic phase transition from a low-viscosity fluid to a high-viscosity gel-like state. mdpi.com

Click to view a table of mixed surfactant systems and their observed synergistic effects.

Betaine SurfactantCo-SurfactantObserved EffectSource
Cocamidopropyl Betaine (CAPB)Sulfonated Methyl Esters (SME)Significant rise in viscosity. nih.gov
Cocamidopropyl Betaine (CAPB)Sodium Lauroyl SarcosinateFormation of strong wormlike micelle structures. hep.com.cnscribd.com
Erucamide Propyl Betaine (EAPB)Oleic Acid Amide Propyl Betaine (OAPB)Formation of a stable, viscous gel. mdpi.comresearchgate.net
Cocamidopropyl Betaine (CAPB)Sodium Dodecyl Sulfate (SDS)Transition to rod-like micelles and sharp viscosity increase at low concentrations. acs.org

Rheological Models for this compound Systems (e.g., Maxwell Viscoelastic Model)

The viscoelastic behavior of wormlike micellar fluids, including those formed by this compound, can often be described by the Maxwell model for viscoelastic fluids. acs.org This model characterizes a fluid with a single dominant stress relaxation time (τ) and a plateau modulus (G₀). acs.orgnih.gov For many betaine systems, especially at elevated temperatures or under specific compositional conditions, the frequency-dependent elastic (G') and viscous (G'') moduli conform well to the predictions of the Maxwell model. acs.orgacs.org For example, at 60°C and 70°C, the dynamic rheology of a 50 mM EDAB solution is well-fitted by the Maxwell model. acs.org

However, not all systems exhibit this ideal "standard" behavior. nih.gov Some mixed surfactant solutions and cosmetic cleansers deviate from the simple Maxwell model. nih.govgoogle.com Their rheological response is more complex and cannot be defined by a single relaxation time. google.comgoogle.com For these systems, the rheology is often characterized by the crossover frequency (ωc), which is the frequency at which G' equals G''. google.com Below this frequency, the fluid is predominantly viscous (G'' > G'), and above it, the fluid is predominantly elastic (G' > G''). google.com For systems that show non-standard behavior, an augmented version of the Maxwell model may be required for analysis. nih.govresearchgate.net

Rheology Modification in Complex Biopolymer Systems (e.g., Cellulose (B213188) Nanofibril Hydrogels)

When this compound and its analogues are introduced into complex biopolymer systems, such as hydrogels made from TEMPO-oxidized cellulose nanofibrils (OCNF), they can significantly modify the bulk rheological properties. The interaction depends on the surfactant concentration and its state of aggregation (i.e., as individual molecules or as micelles).

The addition of cocamidopropyl betaine (CapB) at concentrations above its critical micelle concentration (CMC) can induce gelation in OCNF suspensions. dntb.gov.ua This is believed to occur through a depletion attraction mechanism, where the surfactant micelles create an osmotic pressure that pushes the cellulose fibrils together, leading to the formation of a percolated network. dntb.gov.ua

In other cases, particularly in saline OCNF dispersions, surfactant micelles can act as a plasticizer. rsc.org A study using a mixture of CAPB and sodium dodecyl sulfate (SDS), which forms wormlike micelles, found that adding these micelles to an OCNF gel made it less solid-like. rsc.org The resulting OCNF/wormlike micelle composite gels exhibited lower elastic modulus (G') values compared to the pure OCNF gel. Furthermore, the entangled micellar network interfered with the OCNF network, suppressing the strain-stiffening behavior typically observed in these biopolymer gels at large deformations. rsc.org These findings highlight the potential to use betaine-based surfactant systems to finely tune the rheological properties of complex fluids containing biopolymers. researchgate.net

Advanced Applications: Mechanistic Research

Mechanisms in Enhanced Oil Recovery (EOR) Applications

Erucamidopropyl betaine (B1666868), a zwitterionic surfactant, demonstrates significant potential in enhanced oil recovery (EOR) processes. Its unique molecular structure allows it to function effectively under the harsh conditions often encountered in oil reservoirs, such as high temperatures, salinity, and the presence of crude oil. The application of such surfactants in EOR aims to mobilize residual oil that is not extractable through primary and secondary recovery methods youtube.comwikipedia.orgyoutube.com. Chemical EOR techniques, including the use of surfactants, can improve recovery by 30 to 60 percent or more wikipedia.orgyoutube.com.

Foam flooding is a promising EOR technique where gas mobility is reduced, leading to improved sweep efficiency researchgate.netukm.my. The stability of the foam is crucial for its effectiveness, particularly in harsh reservoir conditions characterized by high salinity, high temperatures, and the presence of hydrocarbons, which tend to destabilize foams ukm.mycup.edu.cn.

Zwitterionic surfactants like erucamidopropyl betaine are investigated for their ability to generate stable foams under such challenging environments. Often used in synergy with other surfactants, such as anionic alpha olefin sulfonates (AOS), betaines can significantly enhance foam performance cup.edu.cn. This synergistic effect is crucial for overcoming the detrimental impact of high salinity and temperature on surfactant stability and solubility cup.edu.cn. The generation of a strong and stable foam helps in blocking high-permeability zones in the reservoir, diverting the displacing fluid to unswept areas containing residual oil d-nb.info. The effectiveness of foam in reducing gas mobility is a key parameter in its application for EOR d-nb.info. Research has shown that a combination of an AOS C14-16 and a betaine surfactant can create a robust foam formulation that tolerates harsh reservoir conditions, including high salinity, high divalent ion concentration, and high temperature cup.edu.cn.

Table 1: Factors Affecting Foam Stability in EOR and the Role of Betaine Surfactants

Factor Affecting Foam Stability Impact on Foam Role of this compound and other Betaines
High Salinity Destabilizes foam by reducing electrostatic repulsion between surfactant molecules. Zwitterionic nature provides tolerance to high salt concentrations, maintaining foam stability.
High Temperature Can lead to surfactant degradation and increased liquid drainage from foam lamellae. Can be selected for thermal stability, ensuring foam integrity at reservoir temperatures.
Presence of Crude Oil Acts as a defoaming agent, causing foam to collapse. Can be formulated to have oil tolerance, maintaining foam structure in the presence of hydrocarbons.

| Reservoir Heterogeneity | Gas tends to channel through high-permeability zones, bypassing oil. | Stable foam blocks these high-permeability "thief" zones, improving sweep efficiency. d-nb.info |

A primary mechanism by which surfactants enhance oil recovery is by reducing the interfacial tension (IFT) between oil and water youtube.comencyclopedia.pub. This reduction in IFT lowers the capillary forces that trap oil droplets within the porous rock of the reservoir, allowing them to be mobilized and displaced by the injected fluid ijcsrr.org.

This compound and similar long-chain betaines are effective at reducing IFT. The amphiphilic nature of the surfactant molecule, with a hydrophilic head and a long hydrophobic tail, allows it to accumulate at the oil-water interface youtube.com. Studies on betaine solutions have shown their ability to drastically reduce IFT values against crude oil. This effect is further enhanced by the interaction with components naturally present in crude oil, such as resins and asphaltenes, which can adsorb at the interface and form a mixed film with the betaine molecules researchgate.net. The addition of alkali to the surfactant solution can further improve the reduction of IFT by enhancing the adsorption of these crude oil fractions and through the in-situ generation of soap from the reaction with acidic components in the oil researchgate.netubc.ca. The goal is to achieve ultra-low IFT, which is a key factor in mobilizing residual oil .

The viscosity of the fluid injected into the reservoir is a critical parameter for controlling the mobility of the displacement front and improving sweep efficiency researchgate.netmdpi.com. If the injected fluid has a much lower viscosity than the oil, it can lead to a phenomenon known as "viscous fingering," where the injection fluid bypasses large areas of the reservoir, leaving significant amounts of oil behind mdpi.com.

This compound can contribute to the viscosity of the injectant fluid through the formation of worm-like micelles. These are elongated, flexible aggregates of surfactant molecules that can entangle, similar to polymer chains, thereby increasing the viscosity of the solution. The rheological properties of this compound solutions can be controlled by the addition of other substances like salts and hydrocarbons . Interestingly, while these worm-like micellar fluids can be highly viscous, their viscosity can be dramatically reduced upon contact with hydrocarbons in the reservoir . This property is advantageous in applications like hydraulic fracturing, where high viscosity is needed to transport proppant, but a reduction in viscosity is desired for flowback after the treatment . In the context of EOR, this viscosity reduction upon contact with oil can be a complex factor to manage. However, in combination with polymers, surfactants like this compound can be part of a formulation designed to achieve a favorable mobility ratio for efficient oil displacement wikipedia.orgresearchgate.net.

Mechanisms of Colloidal System Stabilization

The ability of this compound to stabilize colloidal systems is leveraged in the formulation of advanced drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These nanoparticles are designed to encapsulate and protect active pharmaceutical ingredients, improve their solubility, and control their release nih.gov.

SLNs are colloidal carriers made from solid lipids, while NLCs are a second generation of these carriers that incorporate a liquid lipid within the solid lipid matrix, which can improve drug loading and prevent drug expulsion during storage nih.gov. The stability of these nanoparticles in a dispersion is crucial for their efficacy and shelf-life nih.gov.

Betaine-based surfactants, including this compound, are used as stabilizers for SLNs and NLCs. They adsorb onto the surface of the lipid nanoparticles, preventing their aggregation through a combination of electrostatic and steric repulsion nih.gov. The zwitterionic nature of betaines provides an effective electrostatic stabilization over a range of pH values. Furthermore, the long alkyl chains of these surfactants can provide a steric barrier that physically prevents the nanoparticles from coming into close contact and coalescing nih.gov. The choice of surfactant and its concentration is a critical parameter in designing stable lipid nanocarrier formulations nih.gov. Studies have shown that SLN and NLC formulations stabilized with betaine-based surfactants can be highly monodisperse and colloidally stable nih.govresearchgate.net.

The quality and stability of nanoparticle dispersions are often characterized by measuring the hydrodynamic diameter of the particles and their polydispersity index (PDI). The hydrodynamic diameter is the effective size of the nanoparticles in the dispersion, including any adsorbed layers, while the PDI is a measure of the broadness of the particle size distribution. For pharmaceutical applications, a small hydrodynamic diameter and a low PDI (typically below 0.3) are desirable, as this indicates a monodisperse and stable system.

The choice of surfactant, such as this compound, plays a significant role in determining these parameters. The surfactant's ability to effectively coat the surface of the nanoparticles and prevent aggregation directly influences the resulting hydrodynamic diameter and PDI. Research on SLNs and NLCs stabilized with betaine-based surfactants has demonstrated the ability to produce nanoparticles with controlled and favorable size characteristics nih.gov. Dynamic light scattering (DLS) is a common technique used to measure the hydrodynamic diameter and PDI of these colloidal systems nih.gov. The stability of these parameters over time is a key indicator of the long-term stability of the nanoparticle formulation .

Table 2: Influence of Betaine-Based Surfactants on Nanoparticle Properties

Nanoparticle Parameter Desired Characteristic Role of this compound and other Betaines
Hydrodynamic Diameter Small and consistent size Forms a stabilizing layer on the nanoparticle surface, preventing growth and aggregation.
Polydispersity Index (PDI) Low value (e.g., < 0.3) Promotes the formation of a uniform population of nanoparticles, leading to a narrow size distribution.

| Colloidal Stability | No aggregation or sedimentation over time | Provides electrostatic and steric repulsion between nanoparticles, ensuring long-term stability of the dispersion. nih.gov |

Electrostatic and Steric Stabilization Mechanisms in Nanocarriers

This compound and structurally similar long-chain betaines are effective stabilizers for nanocarrier systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), through a combination of electrostatic and steric mechanisms. nih.govnih.govresearchgate.net The high colloidal stability of nanoparticles stabilized by betaines is attributed to these dual forces. nih.gov

The electrostatic stabilization arises from the zwitterionic nature of the betaine headgroup, which contains both a positively charged quaternary ammonium (B1175870) group and a negatively charged carboxylate group. nih.gov This creates a repulsive force between particles, preventing them from aggregating. nih.gov At certain pH levels, betaines like cocamidopropyl betaine can behave as cationic surfactants, facilitating strong electrostatic associations with polyanionic compounds. researchgate.net This interaction can lead to the formation of stable mixed aggregates with hydrodynamic diameters ranging from 100 to 180 nm. researchgate.net

Steric stabilization is conferred by the long, unsaturated C22 erucyl alkyl chain. nih.gov This lengthy hydrophobic chain provides a significant physical barrier that hinders the close approach of other nanoparticles, a mechanism known as steric hindrance. nih.gov The long alkyl chains are crucial for this effect to be efficient. nih.gov Furthermore, the linear structure of the erucyl group promotes strong van der Waals interactions between adjacent hydrocarbon tails at an interface. This encourages ordered and tight packing, creating a robust stabilizing layer around the nanocarrier.

Table 1: Stabilization Mechanisms in Betaine-Stabilized Nanocarriers

Stabilization Mechanism Description Key Molecular Feature
Electrostatic Repulsion Mutual repulsion between the charged headgroups of the surfactant molecules adsorbed on different nanoparticles prevents aggregation. nih.gov Zwitterionic headgroup (quaternary ammonium and carboxylate groups). nih.gov

| Steric Hindrance | The long alkyl chains create a physical barrier that prevents nanoparticles from coming into close contact. nih.gov | Long C22 erucyl hydrophobic tail. nih.gov |

Corrosion Inhibition Mechanisms in Aqueous Environments

This compound and related amidopropyl betaines function as effective corrosion inhibitors for metals like steel and aluminum in aggressive aqueous environments, primarily through mechanisms involving surface adsorption and electrochemical protection. abechem.comekb.egresearchgate.net

Adsorption Layer Formation on Metal Surfaces

The primary mechanism of corrosion inhibition is the formation of a protective adsorption layer on the metal surface. mdpi.commdpi.com This process isolates the metal from the corrosive medium. The adsorption of betaine molecules onto the metal surface is a physicochemical process that can involve both physisorption and chemisorption. abechem.comresearchgate.netmdpi.com

Physisorption: This involves electrostatic interactions between the charged functional groups of the betaine molecule and the charged metal surface. In acidic solutions, where the metal surface is typically positively charged, pre-adsorbed anions (like Cl⁻) can create a negatively charged interface, facilitating the adsorption of the cationic part of the betaine molecule. mdpi.com

Chemisorption: This involves the formation of coordinate bonds between the inhibitor and the metal. It occurs through charge transfer from heteroatoms in the betaine molecule, such as oxygen and nitrogen, which possess lone pairs of electrons, to the vacant d-orbitals of the metal atoms (e.g., iron). ekb.egmdpi.com The presence of the amide group in the amidopropyl betaine structure enhances this process, leading to improved inhibition efficiency. ekb.eg

This adsorption process follows established models, such as the Langmuir isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. abechem.comresearchgate.net

Electrochemical Protection Mechanisms

By forming a barrier on the metal surface, this compound influences the electrochemical reactions that drive corrosion. Amidopropyl betaines have been shown to act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. ekb.egresearchgate.net However, some studies on similar compounds like cocamidopropyl betaine found that it acts predominantly as a cathodic inhibitor. abechem.com

The inhibitor molecules block the active sites on the metal surface where these reactions occur. ekb.eg This leads to a significant reduction in the corrosion current density and an increase in the polarization resistance of the metal, as confirmed by electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). abechem.comekb.egresearchgate.net The effectiveness of inhibition by cocamidopropyl betaine on aluminum has been measured to be as high as 84.73% at its optimal concentration. abechem.comresearchgate.net

Table 2: Research Findings on Corrosion Inhibition by Amidopropyl Betaines

Inhibitor Metal Corrosive Medium Inhibition Efficiency Mechanism Type
Cocamidopropyl Betaine (CAPB) Aluminum 1050 1 M KOH 84.73% Cathodic; Mixed physisorption & chemisorption. abechem.comresearchgate.net
Caprylamidopropyl Betaine (CAPB) API X120 Steel 1 M H₂SO₄ High Mixed-type inhibitor. ekb.egresearchgate.net

Foam Boosting and Emulsion Stabilization Mechanisms

This compound is recognized as an effective foam booster and emulsion stabilizer, often used in synergistic combinations with other surfactants, such as anionics. cup.edu.cnresearchgate.net Its performance is rooted in its ability to modify interfacial properties and enhance the stability of the films between gas bubbles (in foams) or liquid droplets (in emulsions).

The boosting effect is partly attributed to the reduction of dynamic surface tension, which allows for easier expansion of the solution's surface and thus better foamability. cup.edu.cn When mixed with anionic surfactants, strong synergistic interactions occur, which can lead to the formation of non-spherical micellar structures, such as wormlike micelles. researchgate.net These structures significantly increase the viscosity of the solution, which in turn slows down film drainage and enhances foam stability. researchgate.net

Mechanism of Foam Destruction by Oil and Countermeasures

The presence of oil is often detrimental to foam stability. The primary mechanism of foam destruction by oil is the "bridging" mechanism. semanticscholar.orgnih.gov An oil droplet can enter the air-water interface of a foam film (lamella) and form an oil bridge that spans the film. semanticscholar.org Capillary forces then cause this bridge to stretch and thin, ultimately leading to the rupture of the foam film. nih.gov

Betaine-based surfactants can act as a countermeasure to this oil-induced foam destruction. researchgate.netresearchgate.net They enhance the foam's resistance to oil by creating a more robust and resilient interfacial film. cup.edu.cnresearchgate.net Studies have shown that betaine-based surfactant formulations are able to maintain their foam properties even in the presence of crude oil. researchgate.net The combination of different alkyl chain length betaines can improve foam coverage and sealing characteristics, achieving a better fire-extinguishing and anti-resurgence effect in firefighting foams. matec-conferences.org

Interfacial Viscosity Effects on Foam Stability

The stability of a foam is critically dependent on the properties of the interfacial film between the air and water phases, including its viscosity. While not always measured directly, interfacial rheology plays a key role. A higher viscosity at the interface slows the drainage of liquid from the foam lamellae and reduces the rate of gas diffusion between bubbles (coarsening), both of which are major causes of foam collapse. researchgate.net

The unique molecular structure of this compound, with its ultra-long C22 hydrophobic chain, is particularly effective at increasing interfacial viscosity. The formation of viscoelastic, gel-like phases and complex structures like wormlike micelles in solution, especially when mixed with anionic surfactants, leads to a significant rise in the bulk viscosity. researchgate.net This increased viscosity is a direct consequence of the strong intermolecular interactions at the interface, which translates to a more stable and enduring foam. researchgate.net

Table of Compounds Mentioned

Interaction Mechanisms with Paper Substrates for Optical Properties

The interaction of this compound with paper substrates is a complex phenomenon influenced by the inherent chemical composition of the paper and the amphoteric nature of the betaine. While direct research on this compound's specific effects on paper's optical properties is not extensively documented, valuable insights can be drawn from studies on structurally similar long-chain alkyl betaines, such as cocamidopropyl betaine (CAPB). These studies provide a foundational understanding of the potential mechanisms at play.

The primary components of paper that interact with chemical additives are cellulose (B213188) fibers, sizing agents like starch, and inorganic fillers. The amphoteric character of this compound, possessing both a cationic quaternary ammonium group and an anionic carboxylate group, allows for multifaceted interactions with these components.

At the molecular level, the interaction is governed by electrostatic forces and hydrogen bonding. Paper surfaces often carry a negative charge, which can facilitate the adsorption of the cationic portion of the betaine molecule. Concurrently, the carboxylate group can interact with positively charged sites or with hydroxyl groups on the cellulose and starch through hydrogen bonding. This dual interaction can lead to the formation of a surfactant layer on the paper fibers.

The presence of starch as a sizing agent, which enhances the mechanical and optical properties of paper, can be influenced by the introduction of this compound. It is hypothesized that the surfactant molecules can merge with the starch polymer molecules on the paper's surface, potentially altering the surface chemistry and, consequently, its optical characteristics. researchgate.net

The impact of these interactions on the optical properties of paper, such as whiteness and brightness, is a critical area of investigation. Research on CAPB has demonstrated that its application to office papers can affect their optical properties, with the degree of this effect being dependent on the specific composition of the paper. researchgate.net The changes in optical stability are often evaluated by measuring the reflectance spectra after treatment and exposure to factors like ultraviolet radiation.

A study on various office paper brands treated with CAPB showed discernible changes in their optical properties compared to untreated samples. researchgate.net The data indicated that the interaction between the surfactant and the paper components led to alterations in how the paper reflects light, which is a key determinant of its perceived whiteness and brightness.

Table 1: Illustrative Data on the Effect of a Structurally Similar Betaine (CAPB) on Paper Reflectance

Paper BrandTreatmentChange in Reflectance at 460 nm (ΔR)
NavigatorSoakedNoticeable
FabrianoSoakedNoticeable
RcopySoakedNoticeable
PioneerSoakedNoticeable
IQSoakedNoticeable
Plano PremiumSoakedNoticeable
NavigatorDisintegratedSignificant
FabrianoDisintegratedSignificant
RcopyDisintegratedSignificant
PioneerDisintegratedSignificant
IQDisintegratedSignificant
Plano PremiumDisintegratedSignificant

This table is generated based on the findings that cocamidopropyl betaine affected the optical properties of all analyzed office papers. The "Noticeable" and "Significant" descriptors are qualitative representations of the reported effects. researchgate.net

Ultimately, the mechanism by which this compound would influence the optical properties of paper is rooted in its ability to alter the surface chemistry of the paper fibers and their interaction with light. The specific nature of these changes would be contingent on the concentration of the betaine, the pH of the system, and the unique formulation of the paper substrate.

Environmental Fate and Ecotoxicological Mechanisms of Erucamidopropyl Betaine

Biodegradation Pathways and Kinetics

The primary mechanism for the removal of erucamidopropyl betaine (B1666868) from the environment is biodegradation, a process driven by microbial activity. The structure of the molecule, featuring a long hydrophobic alkyl chain and a hydrophilic betaine group, allows for specific enzymatic attacks that lead to its decomposition.

Bacteria from the genus Pseudomonas are notably efficient in the degradation of betaine-based surfactants like cocamidopropyl betaine (CAPB), a compound structurally related to erucamidopropyl betaine. mdpi.comelpub.ru These microorganisms are ubiquitous in wastewater, soil, and sewage treatment facilities, where they play a key role in the breakdown of organic pollutants. mdpi.comresearchgate.net Various strains, including Pseudomonas fluorescens, Pseudomonas putida, and Pseudomonas stutzeri, have demonstrated the ability to utilize these surfactants as a source of carbon and energy. elpub.ruresearchgate.net The efficiency of Pseudomonas bacteria as destructors is linked to their relatively short generation times, high rates of biomass growth, and quicker adaptation periods to surfactants compared to mixed microbial communities like activated sludge. elpub.ruscispace.com In some cases, synergistic relationships between different bacterial genera, such as Pseudomonas and Rhizobium, can enhance the degradation process. For instance, Pseudomonas sp. may act as the primary degrader of the surfactant's alkyl chains, while Rhizobium sp. can break down intermediates. researchgate.net

The table below summarizes the half-life of cocamidopropyl betaine when degraded by different Pseudomonas strains, illustrating the variability in degradation efficiency among species.

Pseudomonas StrainHalf-life of Cocamidopropyl Betaine (days)
Pseudomonas stutzeri T (B-4904)2.5
Pseudomonas fluorescens TR (B-4881)2.6
Pseudomonas putida TO (B-3959)3.0
Pseudomonas putida TSh-18 (B-2950)4.5
Pseudomonas oleovorans TF4-1L (B-8621)4.9
Pseudomonas mendocina 2S (B-4710)5.5
Pseudomonas putida TP-19 (B-6582)6.0

This table presents data on the degradation of cocamidopropyl betaine, a closely related surfactant, by various Pseudomonas strains, as specific data for this compound is limited. elpub.ruscispace.com

The biodegradation of this compound commences with the breakdown of its long hydrophobic fatty acid chain. This process occurs primarily through two key metabolic pathways: ω-oxidation (omega-oxidation) and β-oxidation (beta-oxidation). mdpi.com

ω-Oxidation : This pathway initiates the oxidation at the terminal methyl (ω-carbon) of the fatty acid chain, which is furthest from the carboxyl group. nih.govbiologydiscussion.com Enzymes, typically involving cytochrome P-450 in the endoplasmic reticulum, hydroxylate the methyl group to form a primary alcohol (-CH₂OH). biologydiscussion.comnih.gov This alcohol is subsequently oxidized to an aldehyde and then to a carboxylic acid, resulting in a dicarboxylic acid. nih.govnih.gov This process increases the water solubility of the molecule, preparing it for further breakdown. nih.gov

β-Oxidation : Following the initial steps, the fatty acid chain is systematically shortened by β-oxidation. mdpi.com This mitochondrial and peroxisomal process involves a cycle of four enzymatic reactions that cleave two-carbon units from the carboxyl end of the fatty acyl-CoA molecule in the form of acetyl-CoA. wikipedia.orgaocs.org The cycle repeats until the entire chain is broken down into acetyl-CoA molecules, which can then enter the citric acid cycle for energy production. aocs.org For betaine surfactants, the process continues until a low molecular weight hydrophilic molecule remains, which is then further biodegraded. mdpi.com

The biological decomposition of betaine surfactants by microorganisms such as Pseudomonas has been shown to follow first-order kinetics. mdpi.comresearchgate.net This indicates that the rate of degradation is directly proportional to the concentration of the surfactant. A kinetic model for this process can be constructed to predict the time required to reduce the surfactant concentration to a specific level. mdpi.com

For the biodegradation of cocamidopropyl betaine by Pseudomonas bacteria, the process is described by the following first-order kinetic equation: Ct = C0 × e-kt mdpi.com

Where:

Ct is the concentration of the surfactant at time t

C0 is the initial concentration of the surfactant

k is the first-order rate constant

Studies have determined the average value of the rate constant (k) for this process to be 0.212 ± 0.011 day⁻¹ . mdpi.com This kinetic model is crucial for optimizing bioremediation strategies and designing wastewater treatment processes. mdpi.com

Several environmental factors can significantly influence the rate and extent of this compound biodegradation.

Concentration : The concentration of the surfactant is a critical factor. While it serves as a substrate for microbial growth, high concentrations can be toxic to the degrading microorganisms, inhibiting their enzymatic activity and slowing down the degradation process. mdpi.comresearchgate.net

Temperature and pH : Like most enzymatic processes, biodegradation is sensitive to temperature and pH. Microorganisms have optimal ranges for these parameters, and deviations can reduce their metabolic activity and, consequently, the rate of surfactant decomposition. researchgate.net

Nutrient Availability : The presence of other nutrients, particularly easily digestible sources of nitrogen, can accelerate the biodegradation of surfactants. researchgate.net

Salinity : Salinity can affect microbial communities and their metabolic functions, potentially influencing the rate of degradation in marine or estuarine environments.

Environmental Matrix : Factors such as the amount of total organic carbon and the sediment composition (e.g., clay content) in a river or aquatic system can also influence the spatial variability of biodegradation rates. nih.gov

Ecotoxicity Mechanisms in Aquatic Environments

When introduced into aquatic ecosystems, this compound can exert toxic effects on various organisms. The mechanisms of this toxicity often involve interactions with cellular structures, particularly membranes, and interference with fundamental physiological processes.

Studies on the marine macroalga Ulva lactuca have provided insights into the ecotoxicological mechanisms of the related cocamidopropyl betaine (CAPB). nih.govresearchgate.net The toxicity is both dose- and time-dependent, and affects several physiological endpoints. nih.govresearchgate.net

Photosynthesis Inhibition : One of the most sensitive indicators of toxicity is the disruption of photosynthesis. nih.gov Exposure to CAPB at concentrations of 10 mg/L and above causes a significant and irreversible decrease in the effective quantum yield (ΔF/Fm'), which measures the efficiency of photosystem II. nih.govresearchgate.net This suggests that the photosynthetic apparatus is a primary target of the surfactant's toxic action.

Growth Inhibition : A reduction in the relative growth rate (RGR) is another sensitive measure of phytotoxicity. nih.govresearchgate.net The interference with photosynthesis and other cellular processes ultimately manifests as inhibited growth of the macroalga.

Cell Membrane Damage : At higher concentrations (above 10 mg/L) and with prolonged exposure (120 hours), CAPB causes damage to the cell membrane. nih.govresearchgate.net This damage can be quantified by measuring the leakage of ions from the cells. nih.gov The surfactant properties of the molecule likely disrupt the lipid bilayer of the cell membrane, compromising its integrity and leading to uncontrolled leakage of cellular contents.

Importantly, research suggests that not only the parent CAPB molecule but also its degradation metabolites are intrinsically toxic to U. lactuca. nih.govresearchgate.net This indicates that even as the surfactant biodegrades, it can continue to pose a risk to aquatic organisms until it is fully mineralized.

The table below details the observed toxic effects of cocamidopropyl betaine on the marine macroalga Ulva lactuca.

Physiological EndpointEffectConcentration ThresholdExposure Time
Effective Quantum Yield (Photosynthesis)Irreversible, dose-dependent decrease≥ 10 mg/LFrom 6 hours
Relative Growth RateIrreversible, dose-dependent decrease≥ 10 mg/LUp to 120 hours
Cell Membrane Integrity (Ion Leakage)Damage evident, increased leakage≥ 10 mg/L120 hours
Cell Membrane Integrity (Ion Leakage)Damage detected40 mg/L48 hours

This table presents data on the toxicity of cocamidopropyl betaine, a closely related surfactant, as specific data for this compound is limited. nih.govresearchgate.net

Impact on Cell Membrane Integrity and Physiological Responses

Surfactants, by their nature, interact with biological membranes, which can lead to impacts on cell integrity and physiological functions. The molecular structure of this compound, featuring a long hydrophobic C22 erucyl tail and a hydrophilic zwitterionic headgroup, allows it to modify the interfaces between lipids and water. This property is fundamental to how it may affect the phospholipid bilayer of cell membranes.

Bioaccumulation Potential in Aquatic Ecosystems

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure (e.g., water, food) and accumulates to a concentration higher than that in the environment. The potential for a substance to bioaccumulate is a critical factor in its environmental risk assessment.

A key screening parameter for bioaccumulation potential is the n-octanol-water partition coefficient (Log K_ow_, often abbreviated as LogP). A high LogP value generally suggests a greater potential to accumulate in the fatty tissues of organisms. For this compound, a calculated LogP of 6.30780 has been reported. chemball.com Typically, substances with a Log K_ow_ greater than 3 are considered for further bioaccumulation assessment.

However, it is important to note that for surfactants, the Log K_ow_ value can be an unreliable predictor of bioaccumulation potential. oecd.org The amphiphilic nature of these molecules means they behave differently at interfaces than in bulk water or octanol (B41247) phases, which can make standard measurement and prediction methods less accurate.

Comprehensive, experimentally derived data on the bioaccumulation of this compound in aquatic species, such as the bioconcentration factor (BCF), are not available in published scientific literature. While studies on the precursor fatty acid, erucic acid, have shown it can accumulate in the tissues of some animals, this pertains to the fatty acid itself and not the complete surfactant molecule. foodstandards.gov.au Therefore, the precise bioaccumulation potential of this compound in aquatic ecosystems remains uncharacterized.

Role in Wastewater Treatment Systems

Enhancement of Waste Activated Sludge Aerobic Digestion

Aerobic digestion is a common process in wastewater treatment plants to stabilize waste activated sludge (WAS) by reducing its volume and pathogen content. Research has explored the use of chemical agents to enhance the efficiency of this process. Surfactants, for instance, can potentially improve the solubilization of organic matter within the sludge, breaking down complex structures and making them more accessible to microbial degradation.

Effects on Microbial Community Composition and Activity in Bioreactors

The introduction of any chemical substance into a wastewater treatment bioreactor has the potential to influence the composition and activity of the resident microbial community, which is essential for the treatment process. Surfactants can affect microorganisms by interacting with their cell membranes and by serving as a potential carbon source for some species.

Despite the importance of this aspect for understanding its environmental fate, there is a lack of specific studies on how this compound affects the microbial community composition and activity within wastewater treatment bioreactors.

Mitigation of Harmful Algal Blooms through Selective Lysis

Harmful algal blooms (HABs) pose a significant threat to aquatic ecosystems. One potential mitigation strategy involves the use of chemical agents that can selectively target and lyse the harmful algal cells, causing them to rupture. Surfactants have been investigated for this purpose due to their ability to disrupt cell membranes.

The effectiveness of this approach relies on the agent's ability to act selectively against the target HAB species while having minimal impact on non-target organisms, such as beneficial algae or other aquatic life. For instance, research on Cocamidopropyl betaine has shown it can have a selective lysis effect on different HAB organisms, effectively lysing one species at a certain concentration while having only a slight effect on another. nih.gov

There is currently no specific research available in the peer-reviewed literature that investigates the potential use of this compound for the mitigation of harmful algal blooms or its mechanism of selective lysis against specific algal species.

Advanced Analytical and Characterization Methodologies for Erucamidopropyl Betaine Research

Spectroscopic Techniques

Spectroscopic methods are indispensable for both the qualitative and quantitative analysis of Erucamidopropyl Betaine (B1666868). They provide information on its concentration, structural integrity, and interactions with other components at a molecular level.

UV-Visible spectroscopy is a versatile technique for the quantitative analysis of betaine surfactants, although they often require derivatization or the formation of complexes to be detectable in the UV-Vis range. For instance, methods have been developed for the quantitative determination of cocamidopropyl betaine (CAPB), a structurally similar surfactant, which can be adapted for Erucamidopropyl Betaine.

Research has shown that the interaction between the cationic form of CAPB and anions of heteropoly acids, such as 12-molybdophosphate, results in the formation of a complex that can be quantified spectrophotometrically. arpnjournals.org The composition and stability of such complexes are often dependent on the pH of the solution. Studies on CAPB found that the optimal acidity for forming a detectable product is a pH of 3.0. arpnjournals.org The absorption spectra of these complexes show characteristic maxima that can be used for quantification. For example, the complex of CAPB with 12-molybdophosphate heteropoly acid can be measured at a wavelength of 248 nm. arpnjournals.org In other studies, quantitative analysis of betaines in food matrices was achieved using HPLC with UV detection at 249 nm following a derivatization process. sci-hub.se

These methodologies highlight the utility of UV-Vis spectroscopy in determining the concentration of this compound in various industrial products and for studying its interactions with other charged species, which is crucial for formulation development.

Table 1: UV-Visible Spectroscopy Parameters for Betaine Quantification

Analyte Method Wavelength (nm) Key Findings
Cocamidopropyl Betaine Complexation with 12-molybdophosphate heteropoly acid 248 Optimal product formation at pH 3.0. arpnjournals.org
Cocamidopropyl Betaine Direct measurement 210-220, 245-248 Absorption increases with increasing acidity. arpnjournals.org

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound and analyzing its adsorption and interaction at interfaces. By identifying the characteristic vibrational frequencies of its functional groups, FTIR can confirm the compound's structure and detect changes resulting from its interaction with surfaces or other molecules. mdpi.commdpi.com

In studies involving the modification of natural clay with cocamidopropyl betaine (CAPB), FTIR has been used to characterize the resulting organoclay. researchgate.net The spectra of the modified clay show characteristic bands of CAPB, confirming its successful adsorption onto the clay surface. For example, the absorption band at 3697 cm⁻¹, which is assigned to the hydroxyl groups of kaolinite, is observable alongside the characteristic peaks of the surfactant. researchgate.net FTIR analysis is also used to confirm the nature of bonds formed in reaction products; for instance, it was used to verify the ionic nature of the bond in the interaction product of CAPB and 12-molybdophosphate heteropoly acid. arpnjournals.org

This technique is crucial for understanding how this compound orients itself on solid surfaces, which is fundamental to its function as a surface-modifying agent, corrosion inhibitor, and emulsifier. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for Betaine Surfactants

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Significance
~3700 O-H stretching Hydroxyl groups (of a substrate like clay) Indicates interaction with hydroxylated surfaces. researchgate.net
~2920 & ~2850 C-H stretching Alkyl chain (CH₂) Confirms the presence of the long hydrophobic tail.
~1720 C=O stretching Carbonyl (ester or carboxylate) Identifies the carboxylate group in the betaine head. mdpi.com
~1640 N-H bending / C=O stretching Amide I Characteristic of the amidopropyl linkage.
~1470 C-H bending Alkyl chain (CH₂) Confirms the presence of the hydrophobic tail.

Scattering Techniques

Scattering techniques are essential for characterizing the supramolecular structures, such as micelles and vesicles, formed by this compound in solution. They also provide critical information about the size, charge, and stability of particles in colloidal dispersions stabilized by the surfactant.

Dynamic Light Scattering (DLS) is a non-invasive technique widely used to determine the size distribution of small particles in suspension, such as the micelles formed by this compound or the nanocarriers it stabilizes. nih.govnih.gov The technique measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. nih.gov From these fluctuations, the diffusion coefficient of the particles is calculated, which is then used to determine their hydrodynamic diameter via the Stokes-Einstein equation. nih.gov

In addition to particle size, DLS provides the Polydispersity Index (PdI), a measure of the broadness of the size distribution. A low PdI value (typically < 0.3) indicates a monodisperse or narrowly distributed population of particles, which is often desirable for the stability and performance of formulations.

DLS is frequently employed to assess the colloidal stability of lipid-based nanocarriers, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), stabilized by betaine surfactants. researchgate.netresearchgate.net By monitoring the hydrodynamic diameter and PdI over time, researchers can evaluate the effectiveness of the surfactant in preventing particle aggregation. researchgate.net

Table 3: DLS Data for Nanocarriers Stabilized with Betaine Surfactants

Formulation Parameter Day 0 Day 50 Stability Assessment
NLCs with Betaine Surfactant Hydrodynamic Diameter (nm) ~150 - 250 Stable, minimal change Excellent homogeneity and stability. researchgate.net

Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating the structure of matter on a nanometer scale. It is particularly valuable for studying the size, shape, and internal structure of micelles and other self-assembled aggregates formed by surfactants like this compound in solution. researchgate.netnih.gov SAXS can provide detailed information about micellar shape (spherical, ellipsoidal, cylindrical), aggregation number, and the arrangement of surfactant molecules within different phases (e.g., micellar, liquid crystalline). researchgate.netnih.gov

The long, unsaturated C22 erucyl chain of this compound is expected to influence its self-assembly significantly, potentially leading to the formation of non-spherical structures like wormlike or threadlike micelles. These elongated micelles can entangle, imparting high viscosity and viscoelastic properties to the solution. SAXS is the ideal technique to probe these complex structures. By analyzing the scattering pattern, researchers can model the micellar structure, often differentiating between the hydrophobic core and the hydrophilic shell. aps.org This information is critical for understanding and controlling the rheological properties of formulations.

Electrophoretic Light Scattering (ELS) is the primary technique used to measure zeta potential, which is a key indicator of the stability of colloidal dispersions. researchgate.netresearchgate.net Zeta potential reflects the magnitude of the electrostatic charge on the surface of a particle, which governs the repulsive forces between adjacent particles. knu.ua In an ELS experiment, an electric field is applied to the dispersion, causing charged particles to move towards the electrode of opposite polarity (electrophoresis). nih.gov The velocity of the particles is measured by detecting the Doppler shift in the frequency of scattered laser light. This velocity, or electrophoretic mobility, is then used to calculate the zeta potential. nih.gov

For formulations containing this compound, such as emulsions or nanoparticle suspensions, the zeta potential is a critical parameter for predicting long-term stability. researchgate.net A high absolute zeta potential (typically > |30| mV) indicates strong inter-particle repulsion, which helps to prevent aggregation, flocculation, and coalescence. knu.ua As a zwitterionic surfactant, the charge of this compound and thus the zeta potential of the system can be highly dependent on the pH of the medium. ELS is therefore essential for optimizing formulation pH to ensure maximum colloidal stability. knu.ua

Table 5: Zeta Potential Values and Corresponding Colloidal Stability

Zeta Potential (mV) Stability Behavior
0 to ±10 Rapid coagulation or flocculation
±10 to ±30 Incipient instability
±30 to ±40 Moderate stability
±40 to ±60 Good stability

Table of Mentioned Compounds

Compound Name
This compound
Cocamidopropyl betaine (CAPB)
12-molybdophosphate heteropoly acid

Microscopic Techniques

Microscopic analysis is fundamental to understanding the supramolecular structures formed by this compound. High-resolution imaging techniques allow for the direct visualization of the morphology and nanostructure of its aggregates.

Transmission Electron Microscopy (TEM) for Micelle Morphology and Nanostructure

Transmission Electron Microscopy (TEM), particularly through the application of cryogenic techniques (cryo-TEM), has been instrumental in characterizing the microstructure of this compound solutions. Cryo-TEM preserves the fluid sample's structure by rapid freezing, allowing for the imaging of self-assembled architectures in their near-native state.

Research has shown that this compound forms giant, entangled wormlike micelles in aqueous solutions. umd.eduresearchgate.net In one study, cryo-TEM images of a 50 mM this compound sample revealed extremely long and entangled wormlike micelles, with some reaching contour lengths of up to 1 micrometer. umd.edu These elongated, flexible cylindrical structures are responsible for the viscoelastic properties of the solutions. umd.eduresearchgate.net The direct visualization afforded by cryo-TEM confirms the presence of these wormlike micellar chains, corroborating data from other techniques like small-angle neutron scattering (SANS). umd.eduresearchgate.net The morphology of these micelles can be influenced by the presence of additives; for instance, the addition of certain cosurfactants can lead to a transition from wormlike to spherical micelles. researchgate.net

Atomic Force Microscopy (AFM) for Surface Morphology and Nanocarrier Characterization

Atomic Force Microscopy (AFM) is a powerful tool for high-resolution surface imaging and the characterization of nanomechanical properties. nih.govnih.gov It provides three-dimensional topographical data of a sample's surface with nanoscale resolution. mdpi.com In the context of surfactant research, AFM is extensively used for the characterization of nanoparticle and nanofiber drug delivery vehicles. nih.gov

While specific AFM studies focusing solely on this compound are not prevalent in the reviewed literature, the technique's application to similar amphiphilic molecules and nanocarrier systems provides a framework for its potential use. researchgate.net AFM can be employed to visualize the morphology of micelles and other self-assembled structures deposited on a substrate. researchgate.net Furthermore, it can provide insights into the surface roughness and nanomechanical properties, such as elasticity and adhesion, of nanocarriers formulated with this compound. nih.govnih.gov The ability of AFM to operate in both air and liquid environments makes it suitable for studying these systems under various conditions. mdpi.com

Rheological Characterization

The rheological behavior of this compound solutions is a key area of investigation, as it directly relates to their performance in various applications. Rheological studies provide a quantitative understanding of the flow and deformation properties of these viscoelastic fluids.

Rheometry and Viscometry for Viscoelastic Property Determination

Rheometry and viscometry are essential techniques for determining the viscoelastic properties of this compound solutions. umd.eduanton-paar.com These methods measure the response of a material to an applied force, allowing for the characterization of its viscosity and elasticity. tainstruments.com For this compound, which forms highly viscoelastic fluids, stress-controlled rheometers with cone-and-plate or couette geometries are commonly used. umd.edu

Studies have demonstrated that aqueous solutions of this compound exhibit significant viscoelasticity even at low concentrations, without the need for salt or other additives. umd.eduresearchgate.net This behavior is attributed to the formation of entangled wormlike micelles. umd.eduresearchgate.net The viscoelastic properties are highly dependent on factors such as concentration and temperature. umd.eduresearchgate.net For example, at room temperature, a 50 mM solution of this compound behaves like an elastic gel, whereas at elevated temperatures (around 60°C), it transitions to a viscoelastic solution. umd.eduresearchgate.net

Steady and Dynamic Viscoelastic Measurements

Steady and dynamic viscoelastic measurements provide detailed insights into the rheological properties of this compound solutions. umd.edu Steady shear rheology involves measuring the apparent viscosity as a function of shear stress, while dynamic rheological measurements probe the material's response to an oscillating stress or strain. umd.edu

In dynamic measurements, the elastic (or storage) modulus (G') and the viscous (or loss) modulus (G'') are determined as a function of frequency. umd.edutainstruments.com For this compound solutions at concentrations of 2.5 mM and higher, the elastic modulus (G') typically exceeds the viscous modulus (G'') over a wide frequency range at room temperature, indicating a predominantly elastic, gel-like behavior. umd.edu As the temperature increases, the rheology of these solutions approaches that of a Maxwell fluid, characterized by a single relaxation time. umd.edu The table below presents representative dynamic rheological data for this compound solutions at room temperature (25°C).

Concentration (mM)G' (Pa) at 1 rad/sG'' (Pa) at 1 rad/sBehavior
0.8< G''> G'Viscous
2.5> G''< G'Viscoelastic
5> G''< G'Viscoelastic
10> G''< G'Viscoelastic
25> G''< G'Viscoelastic
50> G''< G'Elastic Gel

This table is generated based on descriptive data from the source and represents the general trend. umd.edu

Interfacial Tensiometry for Surface and Interfacial Tension Measurements

Interfacial tensiometry is a crucial technique for quantifying the surface activity of surfactants like this compound. nih.govnih.gov It measures the surface tension at the air-water interface and the interfacial tension between two immiscible liquids, such as oil and water. researchgate.net Common methods include the du Noüy ring method, the Wilhelmy plate method, and spinning drop tensiometry. researchgate.netmdpi.com

Electrochemical Methods for Adsorption and Corrosion Studies

Electrochemical techniques are indispensable for evaluating the performance of this compound as a corrosion inhibitor. They provide mechanistic insights into how the molecule interacts with metal surfaces and inhibits the electrochemical processes of corrosion.

Potentiodynamic Polarization (PDP) is a fundamental electrochemical technique used to study the corrosion behavior of a metal and the efficacy of an inhibitor. The method involves polarizing the working electrode (the metal sample) from its open circuit potential (OCP) in both anodic and cathodic directions and measuring the resulting current. The output is a Tafel plot (log of current density vs. potential).

From the PDP curves, key corrosion parameters can be determined, such as the corrosion potential (Ecorr) and the corrosion current density (icorr). The value of icorr is directly proportional to the corrosion rate. When an inhibitor like this compound is introduced into the corrosive medium, it adsorbs onto the metal surface, impeding the anodic (metal dissolution) and/or cathodic (e.g., hydrogen evolution) reactions. This results in a significant decrease in the corrosion current density.

The inhibition efficiency (%IE) is calculated using the following equation:

%IE = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] x 100

By observing the shift in Ecorr upon addition of the inhibitor, one can classify it as anodic, cathodic, or mixed-type. If the shift is significant in the anodic or cathodic direction, the inhibitor is classified accordingly. A small shift or shifts in both directions indicate a mixed-type inhibitor, which is common for surfactant molecules that physically block the entire surface. Studies on similar betaine-based surfactants have shown them to function as mixed-type inhibitors. nih.gov

Table 1: Illustrative Potentiodynamic Polarization Data for a Betaine-Type Inhibitor on Carbon Steel in 1M HCl

Inhibitor Concentration (ppm)Ecorr (mV vs. Ag/AgCl)icorr (μA/cm²)Inhibition Efficiency (%IE)
0 (Blank)-4751050-
50-490157.585.0
100-49884.092.0
200-50552.595.0

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique that provides detailed information about the metal/electrolyte interface. nih.govresearchgate.net It works by applying a small amplitude AC potential signal over a wide range of frequencies and measuring the current response. The data is often represented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). irosurfactant.com

In corrosion studies, the Nyquist plot for an uninhibited metal in an acid solution typically shows a single depressed semicircle, which represents the charge transfer process of corrosion. The diameter of this semicircle corresponds to the charge transfer resistance (Rct). A larger Rct value indicates a slower corrosion rate.

When this compound is added, it forms a protective film on the metal surface. This film has dielectric properties and acts as a barrier, which is reflected in the EIS data. The Nyquist plot will show a much larger semicircle, indicating a significant increase in the Rct value. The formation of the protective layer also decreases the double-layer capacitance (Cdl) because the adsorbed surfactant molecules displace water molecules at the interface, thereby increasing the thickness of the electrical double layer.

The inhibition efficiency (%IE) from EIS data can be calculated using the Rct values:

%IE = [(Rct(inhibited) - Rct(uninhibited)) / Rct(inhibited)] x 100

EIS is a highly sensitive method for evaluating the stability and protective properties of the adsorbed inhibitor film over time. nih.govresearchgate.net

Table 2: Example Electrochemical Impedance Spectroscopy Parameters for a Betaine-Type Inhibitor on Mild Steel

Inhibitor Concentration (ppm)Rct (Ω·cm²)Cdl (μF/cm²)Inhibition Efficiency (%IE)
0 (Blank)50120-
504505588.9
1008504094.1
20012003295.8

Chromatographic and Mass Spectrometric Techniques for Purity and Degradation Product Analysis

The purity of this compound is critical for its performance and for avoiding potential issues related to sensitizing impurities. Furthermore, understanding its degradation pathways is essential for ensuring product stability and environmental safety. A combination of liquid chromatography (LC) and mass spectrometry (MS) is the premier tool for this type of analysis.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), provides a robust platform for separating, identifying, and quantifying the main compound, its precursors, and related impurities. metrohm.com For a polar, zwitterionic molecule like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective separation mode. nih.gov

Mass spectrometry provides highly sensitive and specific detection. Using techniques like electrospray ionization (ESI), betaines can be detected as protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode. nih.gov High-resolution mass spectrometry (HRMS) allows for the determination of elemental composition, which is crucial for identifying unknown degradation products. azom.com

Common impurities in amidopropyl betaines stem from the manufacturing process and can include:

Unreacted fatty acids (Erucic acid)

Unreacted amine precursors (Dimethylaminopropylamine, DMAPA)

Amidoamine intermediates

Degradation can occur through hydrolysis of the amide bond or oxidation of the long alkyl chain. azom.com Analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for identifying volatile degradation products, while LC-MS is suited for non-volatile ones. azom.com

Table 3: Potential Impurities and Degradation Products of this compound Amenable to Chromatographic/MS Analysis

Compound TypeSpecific CompoundTypical Analytical Technique
PrecursorErucic AcidGC-MS (after derivatization), LC-MS
PrecursorDimethylaminopropylamine (DMAPA)LC-MS/MS
IntermediateErucamidopropyldimethylamineLC-MS/MS
Hydrolytic Degradation ProductErucic AcidLC-MS
Oxidative Degradation ProductVarious aldehydes, ketones, smaller chain fatty acidsGC-MS, LC-HRMS

Ionometric Sensor Development for Quantitative Analysis

Ionometric sensors, specifically potentiometric ion-selective electrodes (ISEs), offer a rapid and cost-effective method for the quantitative analysis of ionic species. The development of an ISE for this compound, however, presents unique challenges due to its zwitterionic nature. A zwitterion possesses both a positive and a negative charge, resulting in a net charge of zero over a wide pH range, which makes direct potentiometric detection difficult. azom.com

The operational principle of a surfactant-selective ISE relies on an interaction between the target ion and an ionophore embedded within a PVC membrane. This interaction at the membrane-solution interface generates a potential that is proportional to the logarithm of the analyte's activity in the sample.

For a zwitterionic compound like this compound, a viable strategy involves adjusting the sample's pH to force the molecule into a predominantly charged state.

At low pH (e.g., pH < 4): The carboxylate group becomes protonated, leaving the quaternary ammonium (B1175870) group with a net positive charge. In this cationic form, the molecule could potentially be detected by an ISE designed for large organic cations.

At high pH (e.g., pH > 10): The molecule would exist in its anionic form, though this is less common for betaines.

Research on analyzing anionic surfactants in the presence of the similar cocamidopropyl betaine has shown that pH control is critical to prevent interference, as the betaine can exhibit anionic properties at high pH. researchgate.net This pH-dependent behavior could be exploited for direct analysis. A hypothetical ISE for this compound would consist of:

An Ionophore: A neutral or charged carrier molecule designed to selectively complex with the cationic form of the betaine.

A PVC Matrix: To form the solid membrane.

A Plasticizer: To ensure membrane fluidity and ion mobility.

A Solid Contact/Internal Reference Electrode: To transduce the chemical potential into a stable electrical signal.

While no specific ISE for this compound has been reported, the principles of potentiometry and existing research on other surfactants suggest that its quantitative analysis via this method is theoretically feasible, provided that sample pH is strictly controlled to ensure a consistent charge state. researchgate.netresearchgate.net

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